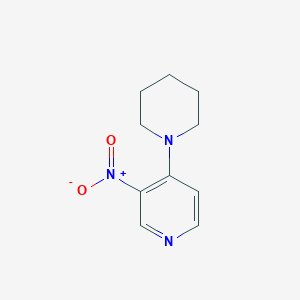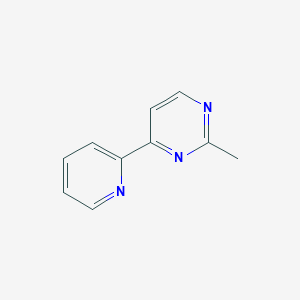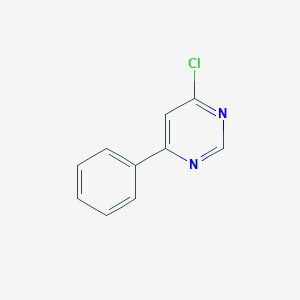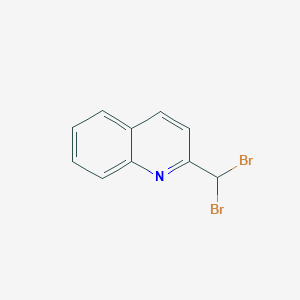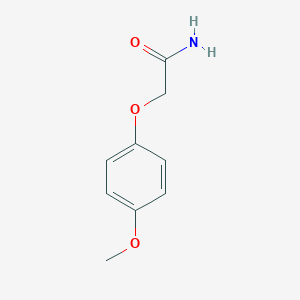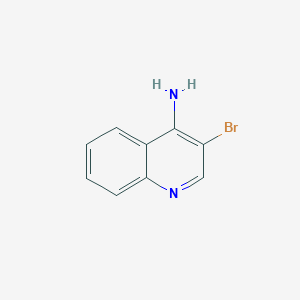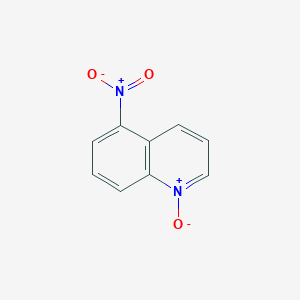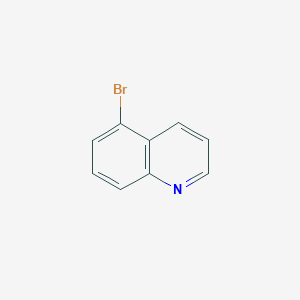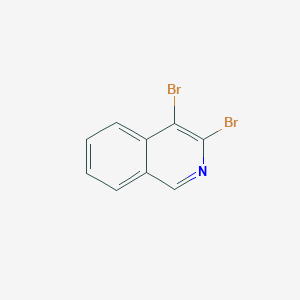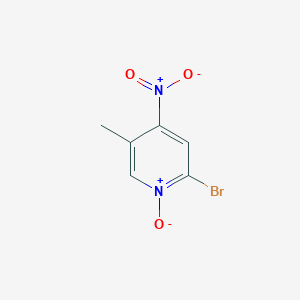
2-溴-5-甲基-4-硝基吡啶-1-氧化物
描述
2-Bromo-5-methyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C6H5BrN2O3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the fifth position, a nitro group at the fourth position, and an oxide group at the first position of the pyridine ring. It is commonly used in organic synthesis and various chemical research applications.
科学研究应用
2-Bromo-5-methyl-4-nitropyridine 1-oxide is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functional materials, such as polymers and dyes, due to its unique chemical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and inhibition, as well as in the development of diagnostic tools.
作用机制
Target of Action
It’s known that this compound is often used in the preparation of biaryls via suzuki-miyaura coupling , suggesting that its targets could be related to the enzymes or proteins involved in this process.
Mode of Action
It’s known to participate in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, the compound likely interacts with its targets (possibly palladium catalysts) to form new carbon-carbon bonds.
Biochemical Pathways
Given its use in suzuki-miyaura coupling reactions , it can be inferred that it plays a role in the biochemical pathways involving carbon-carbon bond formation.
Result of Action
Its involvement in suzuki-miyaura coupling reactions suggests that it contributes to the formation of new carbon-carbon bonds, which could lead to the synthesis of various biologically active compounds.
Action Environment
The action, efficacy, and stability of 2-Bromo-5-methyl-4-nitropyridine 1-oxide can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C , indicating that it may be sensitive to oxygen, moisture, or higher temperatures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2-bromo-5-methylpyridine followed by oxidation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the fourth position. The resulting 2-bromo-5-methyl-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 1-oxide derivative.
Industrial Production Methods
Industrial production of 2-Bromo-5-methyl-4-nitropyridine 1-oxide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve efficient nitration and oxidation.
化学反应分析
Types of Reactions
2-Bromo-5-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution Reactions: Formation of 2-substituted-5-methyl-4-nitropyridine 1-oxide derivatives.
Reduction Reactions: Formation of 2-bromo-5-methyl-4-aminopyridine 1-oxide.
Oxidation Reactions: Formation of 2-bromo-5-carboxy-4-nitropyridine 1-oxide.
相似化合物的比较
Similar Compounds
- 2-Bromo-5-nitropyridine
- 2-Bromo-4-nitropyridine
- 5-Bromo-2-methyl-4-nitropyridine 1-oxide
Comparison
2-Bromo-5-methyl-4-nitropyridine 1-oxide is unique due to the presence of both a methyl group and a nitro group on the pyridine ring, which influences its reactivity and chemical properties. Compared to 2-Bromo-5-nitropyridine, the additional methyl group in 2-Bromo-5-methyl-4-nitropyridine 1-oxide provides steric hindrance and electronic effects that can affect its reactivity in substitution and reduction reactions. Similarly, the position of the nitro group in 2-Bromo-4-nitropyridine affects its chemical behavior compared to 2-Bromo-5-methyl-4-nitropyridine 1-oxide. The presence of the oxide group at the first position also distinguishes it from other similar compounds, contributing to its unique chemical and physical properties.
属性
IUPAC Name |
2-bromo-5-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUOUEOEHQBXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346884 | |
| Record name | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60323-98-0 | |
| Record name | Pyridine, 2-bromo-5-methyl-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60323-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methyl-4-nitropyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



